
5-Chloro-2-(methylsulfonimidoyl)aniline
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Overview
Description
5-Chloro-2-(methylsulfonimidoyl)aniline is an organic compound characterized by the presence of a chloro group, a methylsulfonimidoyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylsulfonimidoyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylsulfonimidoyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(methylsulfonimidoyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylsulfonimidoyl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of a methylsulfonimidoyl group.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring.
Uniqueness
5-Chloro-2-(methylsulfonimidoyl)aniline is unique due to the presence of the methylsulfonimidoyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The unique structure of this compound, characterized by the presence of multiple heterocycles, positions it as a potential candidate for drug development targeting various diseases, particularly cancer and infectious diseases.
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial , antifungal , anticancer , and anti-inflammatory properties. The biological activity of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine is attributed to its ability to inhibit various enzymes and pathways involved in disease processes.
Anticancer Activity
Studies have demonstrated that derivatives containing the oxadiazole moiety can effectively inhibit cancer cell proliferation. For instance:
- Compounds derived from oxadiazoles have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM), and melanoma (MEL) cells .
Table 1: Cytotoxicity of Selected Oxadiazole Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1a | MCF-7 | 10.38 | Apoptosis induction |
1b | CEM | 9.8 | HDAC inhibition |
1c | MEL | 12.1 | Topoisomerase II inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits substantial activity against various bacterial strains, potentially through the inhibition of bacterial enzymes .
The mechanisms by which 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine exerts its biological effects are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression such as HDAC (Histone Deacetylases) and thymidylate synthase .
- Apoptosis Induction : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through upregulation of p53 and activation of caspase pathways .
- Molecular Docking Studies : These studies suggest strong hydrophobic interactions with target proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies highlight the effectiveness of this compound:
- A study involving the administration of oxadiazole derivatives to mice models indicated significant tumor reduction compared to control groups.
- Clinical trials assessing the safety and efficacy of similar compounds have shown promising results in early-phase trials for patients with resistant cancers.
Properties
IUPAC Name |
5-chloro-2-(methylsulfonimidoyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOOHBFKGEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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